molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-on CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-on

Katalognummer: B029746
CAS-Nummer: 5654-97-7
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium guaiacolsulfonate hemihydrate is an orally active expectorant used primarily for the treatment of acute respiratory tract infections. It helps to loosen mucus, making it easier to cough up, and is often used in combination with other agents to treat coughs caused by the common cold, infections, or allergies .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Agents

Research has shown that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit notable anti-inflammatory effects. A series of analogues have been synthesized and tested for their efficacy in various animal models:

  • Mechanism of Action : These compounds have demonstrated the ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes without significant inhibition of cyclooxygenase (COX) and lipoxygenase enzymes in vitro. This selective inhibition suggests a unique mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .
  • Case Studies : In studies involving the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models in rats, several analogues showed promising results in reducing inflammation and pain .

Synthetic Methodologies

The synthesis of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives has been a focal point for chemists aiming to develop new therapeutic agents:

  • Novel Synthetic Approaches : Recent advancements include rhodium-catalyzed asymmetric 1,4-addition reactions that allow for the efficient construction of these compounds. This method utilizes arylboronic acids as starting materials, expanding the potential for creating diverse derivatives with tailored biological activities .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrolo ring can significantly affect anti-inflammatory activity. Continued exploration in this area aims to optimize these compounds for better therapeutic profiles .

Potential Therapeutic Applications

Beyond their anti-inflammatory properties, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives are being investigated for other therapeutic applications:

  • Rho-Kinase Inhibitors : Some studies suggest that these compounds may act as Rho-kinase inhibitors, which could have implications in treating conditions related to hypertension and vascular diseases .
  • Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of these compounds. Preliminary findings indicate activity against various cancer cell lines and pathogens, warranting further investigation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-inflammatory AgentsCompounds exhibit selective inhibition of inflammatory mediatorsEffective in RPAR and adjuvant-induced arthritis models
Synthetic MethodologiesRhodium-catalyzed asymmetric reactions for novel derivativesExpands chemical space for structure optimization
Rho-Kinase InhibitionPotential role in regulating blood pressureMay lead to new antihypertensive therapies
Antimicrobial & AnticancerInvestigated for activity against cancer cells and pathogensPromising results in preliminary studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium guaiacolsulfonate hemihydrate is synthesized through the sulfonation of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Guaiacol is reacted with sulfuric acid to form guaiacolsulfonic acid.

    Neutralization: The guaiacolsulfonic acid is then neutralized with potassium hydroxide to form potassium guaiacolsulfonate.

    Crystallization: The product is crystallized and isolated as the hemihydrate form.

Industrial Production Methods: Industrial production of potassium guaiacolsulfonate hemihydrate follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Potassium guaiacolsulfonate hemihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to guaiacol.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Wirkmechanismus

Potassium guaiacolsulfonate hemihydrate works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion and makes coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .

Vergleich Mit ähnlichen Verbindungen

    Guaiacol: The parent compound, used for its antiseptic and expectorant properties.

    Potassium iodide: Another expectorant used to treat respiratory conditions.

    Acetylcysteine: A mucolytic agent that breaks down mucus.

Uniqueness: Potassium guaiacolsulfonate hemihydrate is unique due to its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion, making it highly effective in treating respiratory conditions .

Biologische Aktivität

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also referred to as 7-azaoxindole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one belongs to a class of compounds known for their structural similarity to indoles and purines, which are critical in various biological processes. The compound can be synthesized through several methods, including refluxing with picolinaldehyde in the presence of ethanol and piperidine as a catalyst. This approach allows for the introduction of various aryl substituents to optimize biological activity .

Anti-inflammatory Properties

Research indicates that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit anti-inflammatory effects. In animal models, these compounds have shown promising results in reducing inflammation markers. For instance, a study demonstrated that specific derivatives effectively decreased inflammation in induced models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed selective cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1 below:

Compound K562 (µM) U251 (µM) HCT116 (µM) A375 (µM) PBMC (µM)
E-2f13.8028.2012.8014.00>300
3a4.7010.309.80>10094.55

At concentrations of 10 µM and above, certain derivatives exhibited significant anti-aggregation effects on tau proteins associated with neurodegenerative diseases like Alzheimer's .

The mechanism by which these compounds exert their biological effects is believed to involve inhibition of key enzymes and pathways relevant to disease processes. For example, molecular docking studies have indicated that these compounds can effectively bind to GSK3β, a critical enzyme involved in tau phosphorylation and aggregation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one:

  • GSK3β Inhibition : A study demonstrated that certain derivatives could inhibit GSK3β with binding free energies comparable to known inhibitors, suggesting their utility in treating conditions like Alzheimer's disease .
  • Analgesic Properties : The analgesic potential was evaluated using the Koster test and Siegmund test in animal models, showing a significant reduction in pain responses compared to control groups .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects on peripheral blood mononuclear cells (PBMC), revealing that selected derivatives exhibited low toxicity even at high concentrations (>300 µM), making them promising candidates for further development .

Eigenschaften

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%
Customer
Q & A

Q1: What are the primary areas of research interest for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A1: Research on 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives focuses primarily on their potential as anti-inflammatory agents [, ]. Studies have explored their efficacy in animal models of inflammation, revealing promising results. Additionally, their use as building blocks in organic synthesis, specifically for constructing more complex heterocycles like naphthyridines, is another area of significant interest [].

Q2: Why are 7-azaindoles, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, considered important in medicinal chemistry?

A2: 7-Azaindoles are highly regarded in medicinal chemistry because they can act as bioisosteres for indoles and purines []. This means they can mimic the biological activity of these important structural motifs while potentially offering improved pharmacological properties.

Q3: Have any novel synthetic approaches been developed for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A3: Yes, recent research has demonstrated the use of rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives [, ]. This method utilizes arylboronic acids and 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones as starting materials, expanding the chemical space for exploring structure-activity relationships.

Q4: What is the significance of the ring expansion reaction reported for 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A4: The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide or azidotrimethylsilane under microwave irradiation results in the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives []. This ring expansion reaction, achieved through cycloaddition, provides an efficient synthetic route to access these valuable naphthyridine analogs.

Q5: Has the crystal structure of any 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative been elucidated?

A5: Yes, the crystal structure of phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone (C7H4Cl2N2O) has been determined using X-ray crystallography []. This structural information can be valuable for understanding the molecular interactions and properties of this class of compounds.

Q6: Are there any reported structure-activity relationships (SAR) for the anti-inflammatory activity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A6: While specific SAR data isn't explicitly detailed in the provided abstracts, research on 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as anti-inflammatory agents suggests that structural modifications within this class of compounds can significantly impact their activity []. Further research is needed to fully elucidate these relationships and optimize their therapeutic potential.

Q7: Beyond anti-inflammatory activity, have other potential therapeutic applications for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives been explored?

A7: Research suggests that derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one show promise as Rho-kinase inhibitors []. This enzyme plays a crucial role in regulating blood pressure, making these compounds potential candidates for developing novel antihypertensive therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.